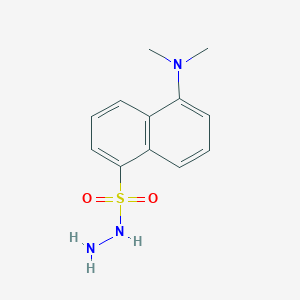

Dansylhydrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQYDVAFRDWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186640 | |

| Record name | Dansyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Dansyl hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33008-06-9 | |

| Record name | Dansylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33008-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-dimethylaminonaphthalene-1-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Dansylhydrazine and its primary uses in research?

An in-depth exploration of the fluorescent probe Dansylhydrazine, detailing its chemical properties, primary research applications, and comprehensive experimental protocols for the analysis of critical biomolecules.

Introduction

This compound, chemically known as 5-(dimethylamino)naphthalene-1-sulfonohydrazide, is a highly fluorescent molecule widely employed in biomedical and chemical research.[1] Its utility stems from the reactive hydrazine (B178648) group which readily condenses with carbonyl compounds—specifically aldehydes and ketones—to form stable, fluorescent hydrazones. This derivatization reaction enables the sensitive detection and quantification of a diverse range of biomolecules that either inherently possess or can be chemically modified to contain a carbonyl group. This technical guide provides a comprehensive overview of this compound, its fundamental properties, and its application in the analysis of carbohydrates, steroids, and other carbonyl-containing compounds. Detailed experimental protocols and data are presented to assist researchers in leveraging this powerful analytical tool.

Chemical and Physical Properties

This compound is a light yellow, crystalline powder.[2] Its structure is characterized by a dansyl group, which is the fluorophore, and a reactive hydrazine moiety. This combination of a strong fluorophore and a carbonyl-reactive group makes it an excellent reagent for fluorescent labeling.

| Property | Value |

| Chemical Formula | C₁₂H₁₅N₃O₂S |

| Molecular Weight | 265.33 g/mol [2][3] |

| IUPAC Name | 5-(dimethylamino)naphthalene-1-sulfonohydrazide[2] |

| Appearance | Light yellow powder[2] |

| Melting Point | 126-130 °C |

| Solubility | Soluble in ethanol (B145695) and methanol |

Fluorescence Properties

The fluorescence of this compound and its derivatives is highly dependent on the solvent environment. The excitation (λex) and emission (λem) maxima are key parameters for its detection.

| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Ethanol | 340 nm[4] | 525 nm[4] |

| Methanol | 336 nm | 534 nm |

Primary Research Applications

The primary utility of this compound in research lies in its ability to act as a fluorescent tag for carbonyl-containing molecules, thereby facilitating their separation and quantification by various analytical techniques, most notably high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE).

Analysis of Carbohydrates and Glycans

This compound is extensively used for the analysis of reducing sugars, which possess a free aldehyde or ketone group. This includes monosaccharides, disaccharides, and oligosaccharides. The derivatization of these carbohydrates allows for their sensitive detection in complex biological samples. A key application is in the field of glycomics for the analysis of sialic acids, which are important terminal monosaccharides on many glycoproteins and glycolipids.[1]

Quantification of Steroids

Many steroid hormones contain ketone groups, making them ideal candidates for derivatization with this compound. This labeling strategy significantly enhances the sensitivity of their detection by HPLC and LC-MS, enabling the quantification of low-abundance steroids in biological fluids.

Detection of Aldehydes and Ketones

Beyond biomolecules, this compound is a general reagent for the detection and quantification of any aldehyde or ketone. This has applications in various fields, including environmental analysis and food chemistry.

Metabolomics and Carboxylic Acid Profiling

Recent advancements have demonstrated the use of this compound in the comprehensive profiling of carboxylic acids in metabolomics studies. This is achieved through a chemical labeling strategy that allows for improved separation and ionization in LC-MS analysis.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization and analysis of different classes of biomolecules using this compound.

Protocol 1: Derivatization of Reducing Sugars for HPLC Analysis

This protocol is adapted from established methods for the analysis of carbohydrates.

Materials:

-

Sample containing reducing sugars

-

This compound solution (e.g., 0.5 M in ethanol)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the sample containing reducing sugars in an appropriate buffer.

-

Derivatization:

-

To 100 µL of the sample, add 100 µL of the this compound solution and 50 µL of 10% TCA.

-

Incubate the mixture in a water bath at 65°C for 15 minutes.

-

-

Sample Cleanup (Optional): After derivatization, the sample can be purified using solid-phase extraction (SPE) to remove excess reagent.

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).

-

Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.

-

Protocol 2: Analysis of Carbohydrates by Capillary Electrophoresis (CE)

This protocol is based on a method for the rapid analysis of mono- and disaccharides.[2]

Materials:

-

Carbohydrate standards or sample

-

This compound solution

-

CE instrument with a laser-induced fluorescence (LIF) detector

Procedure:

-

Derivatization:

-

Mix the carbohydrate sample with the this compound solution.

-

The reaction is typically rapid and can be completed in approximately 15 minutes.[2]

-

-

CE-LIF Analysis:

-

Separate the derivatized carbohydrates using a capillary electrophoresis system.

-

Detect the migrating fluorescent derivatives with a laser-induced fluorescence detector. This method can achieve very low detection limits, in the attomole (amol) range.[2]

-

Protocol 3: Labeling of Sialic Acids in Glycoconjugates

This method involves the mild oxidation of sialic acids to generate an aldehyde group for reaction with this compound.[1]

Materials:

-

Fixed tissue sections or purified glycoconjugates

-

Periodic acid solution (mild)

-

This compound solution

-

Reducing agent (e.g., sodium borohydride)

Procedure:

-

Oxidation: Treat the sample with a mild solution of periodic acid to selectively oxidize the sialic acid residues, creating aldehyde groups.

-

Condensation: React the oxidized sample with this compound to form fluorescent hydrazones.

-

Reduction: Reduce the hydrazones to stable hydrazines using a suitable reducing agent.

-

Visualization: The fluorescently labeled sialic acids can then be visualized using fluorescence microscopy.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its derivatives, which is essential for experimental design and data interpretation.

| Parameter | Analyte/Condition | Value | Reference |

| Limit of Detection (LOD) | Carbohydrates (CE-LIF) | 100 amol | [2] |

| Limit of Quantification (LOQ) | Malondialdehyde (Urine, LC-MS) | 5.63 nM (0.405 ng/mL) | [6] |

| Limit of Quantification (LOQ) | Malondialdehyde (Serum, LC-MS) | 5.68 nM (0.409 ng/mL) | [6] |

| Molar Extinction Coefficient (ε) | Dansyl glycine (B1666218) (338.5 nm) | ~4,300 cm⁻¹/M | [7] |

| Fluorescence Quantum Yield (Φf) | Dansyl glycine (in water) | 0.07 | [7] |

| Fluorescence Quantum Yield (Φf) | Dansyl glycine (in dioxane) | 0.66 | [7] |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical experimental workflows involving this compound.

Caption: Workflow for HPLC analysis of carbonyl compounds using this compound.

Caption: Workflow for Capillary Electrophoresis analysis of carbohydrates.

Conclusion

This compound remains a cornerstone reagent for the fluorescent labeling and sensitive detection of carbonyl-containing biomolecules. Its versatility, coupled with well-established analytical methodologies, makes it an invaluable tool for researchers in diverse fields, from clinical diagnostics to fundamental biochemical research. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively utilize this compound in their experimental workflows, contributing to advancements in our understanding of complex biological systems.

References

- 1. The histochemical application of this compound as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of carbohydrates as their this compound derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound fluorescence, BioReagent, = 90 HPLC 33008-06-9 [sigmaaldrich.com]

- 5. This compound Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dansylhydrazine: Chemical Structure, Physicochemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylhydrazine (5-(dimethylamino)naphthalene-1-sulfonohydrazide) is a highly fluorescent reagent widely utilized in analytical chemistry and biochemistry.[1][2] Its utility stems from its reactive hydrazine (B178648) group, which specifically targets and covalently binds to carbonyl compounds (aldehydes and ketones), and its dansyl moiety, which imparts strong fluorescence.[2] This dual functionality makes it an exceptional tool for the sensitive detection and quantification of a diverse range of molecules, including steroids, carbohydrates, and metabolites, in complex biological matrices.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physical properties, and key applications of this compound, with a focus on experimental protocols for researchers in life sciences and drug development.

Chemical Structure and Identification

This compound is a derivative of dansyl chloride, featuring a sulfonohydrazide functional group attached to a dimethylaminonaphthalene core.[1] This structure is the basis for its fluorescent properties and its reactivity towards carbonyls.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical and Spectral Properties

This compound is typically a light yellow to pale green crystalline powder.[2] Its solubility in polar organic solvents like ethanol (B145695) and methanol, coupled with its near-insolubility in water, dictates its use in various experimental setups.[1] The compound is sensitive to light and moisture and requires appropriate storage to maintain its stability.[1][6]

For optimal performance and longevity, this compound should be stored at temperatures ranging from +4°C for short-term use to -20°C for long-term storage, protected from light and moisture.[1][7] Stock solutions, typically prepared in anhydrous solvents like dimethylformamide (DMF) or ethanol, should be stored at -20°C or -80°C and used within one to six months.[7]

The tables below summarize the key physical and spectral properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Appearance | White to light yellow or pale green powder/crystals | [1][2] |

| Molecular Formula | C₁₂H₁₅N₃O₂S | |

| Molecular Weight | 265.33 g/mol | |

| Melting Point | 126-130 °C (lit.) | [1] |

| Solubility | Soluble in ethanol, methanol; Almost insoluble in water | [1] |

| Storage | Short-term: +4°C; Long-term: -20°C. Protect from light and moisture. | [1] |

Table 2: Spectral Properties of this compound

| Solvent | Excitation Maximum (λex) | Emission Maximum (λem) | Citations |

| Ethanol | ~340 nm | ~525 nm | [1] |

| Methanol | ~336 nm | ~534 nm | [1] |

Core Application: Derivatization of Carbonyl Compounds

The primary application of this compound is as a derivatization agent for the analysis of aldehydes and ketones by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Reaction Mechanism

The reaction is a nucleophilic addition-elimination, also known as a condensation reaction.[8] The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable, highly fluorescent dansyl hydrazone derivative.[8][9] This process is often catalyzed by a small amount of acid.[10]

Caption: Workflow for carbonyl derivatization with this compound.

Experimental Protocol: Derivatization of Ketosteroids for HPLC-FLD Analysis

This protocol is a synthesized example for the derivatization of ketosteroids in a biological sample, based on established methodologies.[3][10][11]

1. Reagent Preparation:

- This compound Stock Solution: Prepare a 2 mg/mL solution of this compound in ethanol. This solution should be freshly prepared or stored at -20°C in the dark for no longer than one month.[7][10]

- Catalyst Solution (Acidified Ethanol): Add 0.65 mL of concentrated hydrochloric acid (HCl) to 1 L of ethanol.[10] Alternatively, for enhanced kinetics, trifluoromethanesulfonic acid can be used as a catalyst.[11]

2. Sample Preparation:

- Extract steroids from the sample matrix (e.g., plasma, urine) using an appropriate solvent like methylene (B1212753) chloride or ethyl acetate.[3]

- Evaporate the organic solvent to dryness under a stream of nitrogen.

3. Derivatization Reaction:

- Reconstitute the dried sample extract in 200 µL of the catalyst solution (acidified ethanol).[10]

- Add 200 µL of the this compound stock solution.[10] Ensure a significant molar excess of the derivatizing reagent to the analyte.[11]

- Vortex the mixture and incubate at an elevated temperature (e.g., in a water bath at 60-80°C) for 10-25 minutes.[10][11] The optimal time and temperature may need to be determined empirically for specific analytes.

4. Reaction Quenching and Extraction (Optional but Recommended):

- To remove excess this compound, add 200 µL of an alcoholic solution of sodium pyruvate (B1213749) (5 mg/mL) and let it stand for 15 minutes at room temperature.[10]

- Perform a liquid-liquid extraction by adding a nonpolar solvent (e.g., 6 mL of diethyl ether) and an aqueous base (e.g., 3 mL of 0.5 N NaOH) and shake.[10]

- Collect the organic layer and evaporate to dryness.

5. Final Sample Preparation for HPLC:

- Reconstitute the final dried residue in a suitable volume (e.g., 200-500 µL) of the HPLC mobile phase (e.g., acetonitrile (B52724)/water mixture).[10]

- The sample is now ready for injection into the HPLC system.

6. HPLC-FLD Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

- Mobile Phase: A gradient of acetonitrile and water is typically used.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Fluorescence Detection:

- Excitation Wavelength: 340 nm.[1][10]

- Emission Wavelength: 525 nm.[1][10]

Other Notable Applications

-

Analysis of Carbohydrates: this compound is used for the derivatization of mono- and disaccharides, enabling their sensitive detection by capillary electrophoresis with laser-induced fluorescence (CE-LIF).[5][13]

-

Fluorescence Microscopy: It serves as a fluorescent probe in histochemistry for labeling sialic acid-containing glycoconjugates in fixed cells, allowing for high-resolution imaging.[14] The protocol typically involves mild periodate (B1199274) oxidation of the tissue to generate aldehyde groups, followed by condensation with this compound.[14]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[6] If handling large quantities or if dust formation is likely, use respiratory protection.[6]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.[6]

-

First Aid: In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[6][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[6]

This guide provides a foundational understanding of this compound for its effective and safe use in a research environment. For specific applications, further optimization of the described protocols may be necessary to achieve desired sensitivity and accuracy.

References

- 1. Dansyl hydrazine - CAS-Number 33008-06-9 - Order from Chemodex [chemodex.com]

- 2. DANSYL HYDRAZINE | 33008-06-9 [chemicalbook.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Separation of dansyl hydrazine-derivatized oligosaccharides by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of carbohydrates as their this compound derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dansyl Hydrazine | 33008-06-9 | TCI AMERICA [tcichemicals.com]

- 11. Derivatization of steroids with this compound using trifluoromethanesulfonic Acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iomcworld.com [iomcworld.com]

- 13. Determination of carbohydrates as their this compound derivatives by capillary electrophoresis with laser-induced fluorescence detection. | Sigma-Aldrich [sigmaaldrich.com]

- 14. The histochemical application of this compound as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

Synthesis and Purity of Dansylhydrazine for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylhydrazine (5-(dimethylamino)naphthalene-1-sulfonohydrazide) is a highly valuable fluorescent labeling reagent in biomedical and chemical research. Its primary application lies in the derivatization of carbonyl compounds—aldehydes and ketones—rendering them detectable by highly sensitive fluorescence-based analytical techniques such as High-Performance Liquid Chromatography (HPLC). The dansyl moiety imparts a strong fluorescence to the target molecule, allowing for quantification at very low concentrations. This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of this compound for laboratory use, ensuring a high-quality reagent for reliable and reproducible experimental results.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reaction of Dansyl chloride with hydrazine (B178648) hydrate (B1144303). The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in Dansyl chloride. This nucleophilic substitution reaction results in the formation of a sulfonohydrazide bond, yielding this compound.

Synthesis Pathway

The reaction proceeds as a nucleophilic acyl substitution at the sulfonyl sulfur.

Caption: Synthesis of this compound from Dansyl Chloride and Hydrazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of sulfonamides.

Materials and Equipment:

-

Dansyl chloride

-

Hydrazine hydrate (64-80% solution)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (B128534) (Et3N)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Dansyl chloride (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the HCl byproduct.

-

Slowly add a solution of hydrazine hydrate (1.2 eq) in THF dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Dansyl chloride spot is no longer visible.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials and byproducts. Therefore, purification is a critical step to ensure the high purity required for sensitive analytical applications. The two most common purification methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

Materials and Equipment:

-

Crude this compound

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

-

Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Column Chromatography

For separating this compound from impurities with similar solubility, column chromatography is a more powerful purification technique. Silica (B1680970) gel is commonly used as the stationary phase.

Experimental Protocol: Column Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis

To ensure the quality of the synthesized this compound, a thorough purity analysis is essential. The most common techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of this compound. A reversed-phase C18 column is typically used for this analysis.

Experimental Protocol: HPLC Analysis

Instrumentation & Reagents:

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound sample dissolved in acetonitrile

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Set the detector wavelength. For UV detection, 254 nm is a common wavelength. For fluorescence detection, an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm can be used.[1]

-

Inject the this compound sample onto the column.

-

Elute the sample using a gradient program, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >95% or >97% is generally considered suitable for most laboratory applications.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized this compound.

¹H NMR Data (Typical)

-

The spectrum should show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, the N-methyl protons, and the protons of the hydrazine group.

¹³C NMR Data (Typical)

-

The spectrum should display the expected number of signals corresponding to the carbon atoms in the this compound molecule.

Data Presentation

Table 1: Synthesis and Purification Data

| Parameter | Value/Range |

| Synthesis | |

| Reactants | Dansyl chloride, Hydrazine hydrate |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield (Crude) | 70-90% (Estimated) |

| Purification | |

| Recrystallization Solvent | Ethanol/Water |

| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient |

| Typical Purity (Post-Purification) | >95% (HPLC)[2] |

Table 2: Analytical Data

| Analysis Method | Parameter | Typical Value |

| HPLC | ||

| Column | C18 Reversed-Phase | |

| Mobile Phase | Water/Acetonitrile with Formic Acid | |

| Detection | UV (254 nm) or Fluorescence (Ex: ~340 nm, Em: ~525 nm)[1] | |

| Purity | >95%[2] | |

| NMR | ||

| ¹H NMR | Aromatic protons, N-methyl protons, NH/NH₂ protons | Consistent with structure |

| ¹³C NMR | Aromatic carbons, N-methyl carbons | Consistent with structure |

| Melting Point | 128-130 °C[3] |

Experimental Workflow and Logical Relationships

Overall Workflow

Caption: Overall workflow for the synthesis and quality control of this compound.

Conclusion

The synthesis and purification of this compound are critical processes for obtaining a high-quality reagent essential for sensitive and reliable analytical applications in research and drug development. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this compound. Adherence to these methods, coupled with rigorous purity analysis by HPLC and NMR, will ensure the generation of a reagent that meets the demanding standards of modern scientific investigation.

References

Dansylhydrazine: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Dansylhydrazine, a versatile fluorescent labeling reagent. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for the analysis of biomolecules. This document covers the fundamental properties of this compound, detailed experimental protocols for its primary applications, and visual representations of these workflows. The information compiled within this guide is designed to facilitate the effective application of this compound in a laboratory setting.

Introduction

This compound (5-(Dimethylamino)naphthalene-1-sulfonohydrazide) is a widely used fluorescent probe that reacts specifically with carbonyl groups (aldehydes and ketones) and can be used to label carboxylic acids. Its utility stems from the strong fluorescence of the dansyl group, which allows for sensitive detection of labeled molecules. This property makes it an invaluable tool in various analytical techniques, including high-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This guide will focus on its core applications in the labeling of glycoproteins and the derivatization of carbonyl compounds for analytical quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the reagent.

| Property | Value | Citations |

| CAS Number | 33008-06-9 | [1][2][3] |

| Molecular Weight | 265.33 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₂S | [1][2] |

| Appearance | Light yellow to brown solid | [4] |

| Solubility | Soluble in ethanol | [1] |

| Fluorescence Excitation (λex) | ~340 nm in ethanol | |

| Fluorescence Emission (λem) | ~525 nm in ethanol |

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound: the fluorescent labeling of glycoproteins and the derivatization of carbonyl compounds for HPLC analysis.

Fluorescent Labeling of Glycoproteins

This compound is a valuable tool for the sensitive detection of glycoproteins on polyacrylamide gels. The protocol involves the oxidation of the carbohydrate moieties of glycoproteins to generate aldehyde groups, which then react with this compound.

Materials:

-

Polyacrylamide gel containing separated proteins

-

Periodic acid solution (e.g., 1% w/v)

-

This compound solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol)

-

Sodium metabisulfite (B1197395) or sodium borohydride (B1222165) solution (optional, for stabilization)

-

Destaining solution (e.g., methanol/acetic acid/water mixture)

-

Fluorescence imaging system

Procedure:

-

Gel Washing: After electrophoresis, wash the polyacrylamide gel with deionized water to remove any interfering substances.

-

Oxidation: Incubate the gel in a periodic acid solution for a specified time (e.g., 1 hour) at room temperature with gentle agitation. This step oxidizes the vicinal diols of the sugar residues in glycoproteins to aldehydes.

-

Washing: Thoroughly wash the gel with deionized water to remove excess periodic acid.

-

Labeling: Incubate the gel in the this compound solution in the dark for a specific duration (e.g., 90 minutes) at a controlled temperature (e.g., 60°C). This allows the this compound to react with the newly formed aldehyde groups.

-

Destaining: Wash the gel with a destaining solution to remove unbound this compound and reduce background fluorescence.

-

Stabilization (Optional): The fluorescent signal can be stabilized by a reduction step using sodium metabisulfite or sodium borohydride, which converts the hydrazone bond to a more stable hydrazide linkage.

-

Imaging: Visualize the fluorescently labeled glycoproteins using a suitable fluorescence imaging system with excitation and emission wavelengths appropriate for the dansyl group.

Derivatization of Carbonyl Compounds for HPLC Analysis

This compound is frequently used to derivatize carbonyl compounds prior to HPLC analysis. This process enhances their detectability by introducing a highly fluorescent tag, allowing for quantification at low concentrations.

Materials:

-

Sample containing carbonyl compounds

-

This compound solution (e.g., 1 mg/mL in acetonitrile)

-

Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

-

HPLC system with a fluorescence detector

-

C18 reversed-phase HPLC column

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Sample Preparation: Prepare the sample by dissolving it in a suitable solvent. If necessary, perform extraction or clean-up steps to remove interfering substances.

-

Derivatization Reaction: To the sample solution, add an excess of the this compound solution and a small amount of an acid catalyst.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization. Protect the reaction from light.

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent if necessary.

-

HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system.

-

Separation: Separate the derivatized carbonyl compounds on a C18 column using a suitable mobile phase gradient.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector set to the appropriate excitation and emission wavelengths for this compound.

-

Quantification: Quantify the carbonyl compounds by comparing the peak areas of the samples to those of known standards that have undergone the same derivatization procedure.

Applications in Cellular Imaging and Signaling

While this compound is primarily recognized for its role as a derivatizing agent for in vitro analytical techniques, its fluorescent properties also lend it to applications in cellular imaging. It has been employed as a fluorescent probe to investigate energy metabolism and can react with cellular components containing accessible carbonyl or carboxyl groups.[1] For instance, it has been used for the fluorescent staining of sialic acid-containing glycoconjugates in fixed tissues, providing high-resolution imaging.[2]

It is important to note that while this compound can be used to label and visualize molecules within cellular contexts, its application in elucidating specific signaling pathways is not as direct as genetically encoded fluorescent biosensors. Its reactivity is based on the presence of specific chemical functional groups rather than recognition of a particular protein or conformational change within a signaling cascade. Therefore, its use in studying signaling pathways is more indirect, often involving the labeling and quantification of signaling molecules or their metabolites that contain carbonyl or carboxyl groups.

Conclusion

This compound remains a robust and reliable tool for the fluorescent labeling of glycoproteins and the derivatization of carbonyl compounds. Its well-characterized physicochemical properties and straightforward reaction mechanisms make it accessible for a wide range of researchers. The detailed protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in various analytical and imaging applications. While its direct role in mapping intricate signaling pathways is limited, its utility in labeling and quantifying key biomolecules ensures its continued relevance in biochemical and biomedical research.

References

- 1. biosynth.com [biosynth.com]

- 2. The histochemical application of this compound as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansylhydrazine: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage of Dansylhydrazine, a versatile fluorescent labeling reagent. It also includes detailed experimental protocols for its application in the analysis of various biomolecules, empowering researchers to effectively utilize this compound in their studies.

Core Properties of this compound

This compound, chemically known as 5-(dimethylamino)naphthalene-1-sulfonohydrazide, is a fluorescent probe widely used for the derivatization of carbonyl compounds such as aldehydes and ketones.[1] It is also employed in the labeling of glycoproteins and has applications in the analysis of steroids and carboxylic acids.[1][2][3] The addition of the dansyl group to target molecules significantly enhances their detectability in various analytical techniques, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[2]

Solubility Data

This compound exhibits solubility in organic solvents, while its solubility in aqueous solutions is limited.

| Solvent | Solubility | Reference(s) |

| Ethanol (B145695) | Soluble | [1][2][4][5] |

| Methanol | Soluble | [2][4][6][7] |

| Water | Almost insoluble | [6][7] |

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and reactivity. It is important to protect the compound from light and moisture.[2][4][8]

| Condition | Temperature | Duration | Reference(s) |

| Solid (Short-term) | +4°C | [1][4] | |

| Solid (Long-term) | -20°C | Stable for at least 2 years | [2][4] |

| 2-8°C | [5][9] | ||

| 10-25°C (dry) | [10] | ||

| Stock Solution in Solvent | -80°C | Up to 6 months (protect from light) | [11] |

| -20°C | Up to 1 month (protect from light) | [11] |

Experimental Protocols

Derivatization of Carbonyl Compounds for HPLC Analysis

This protocol outlines the general procedure for labeling aldehydes and ketones with this compound for subsequent HPLC analysis. The resulting stable hydrazones can be detected by fluorescence.

Materials:

-

This compound solution (e.g., 2 mg/mL in ethanol or methanol)

-

Alcoholic hydrochloric acid (e.g., 0.65 mL conc. HCl in 1 L ethanol)

-

Sample containing carbonyl compounds (e.g., ketosteroids)

-

Sodium pyruvate (B1213749) solution (e.g., 5 mg/mL in alcohol)

-

Ether

-

0.5 N Sodium Hydroxide (NaOH)

-

Water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Dry the sample containing the carbonyl compounds.

-

Derivatization Reaction:

-

To the dried sample, add 0.2 mL of alcoholic hydrochloric acid.

-

Add 0.2 mL of the this compound solution.

-

Mix thoroughly and heat the mixture in a water bath for 10 minutes.

-

-

Quenching Excess Reagent:

-

Add 0.2 mL of the sodium pyruvate solution to the reaction mixture to react with the excess this compound.

-

Let the mixture stand at room temperature for 15 minutes.

-

-

Extraction:

-

Add 6 mL of ether and 3 mL of 0.5 N NaOH to the reaction mixture.

-

Vortex vigorously to extract the dansyl-hydrazones into the ether layer.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for HPLC:

-

Carefully transfer the upper ether layer to a clean tube and evaporate the solvent to dryness.

-

Reconstitute the residue in a suitable volume (e.g., 0.2-0.5 mL) of chloroform or the initial mobile phase of the HPLC system.

-

The sample is now ready for injection into the HPLC system.

-

HPLC Conditions (Example):

-

Column: Reversed-phase C18 column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: Fluorescence detector with excitation at approximately 340 nm and emission at approximately 525 nm.[3][4]

Caption: General workflow for the derivatization and analysis of carbonyl compounds using this compound and HPLC.

Fluorescent Labeling of Glycoproteins

This protocol describes the labeling of sialic acid residues in glycoproteins after mild periodate (B1199274) oxidation. The aldehyde groups generated are then reacted with this compound.

Materials:

-

Glycoprotein (B1211001) sample

-

Sodium meta-periodate solution (e.g., 20 mM in 0.1 M sodium acetate (B1210297) buffer, pH 5.5, freshly prepared)

-

0.1 M Sodium acetate buffer, pH 5.5

-

This compound solution (e.g., 50 mM in DMSO)

-

Dialysis or desalting column

-

Gel filtration column

Procedure:

-

Oxidation of Glycoproteins:

-

Prepare the glycoprotein solution (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.

-

Add an equal volume of the freshly prepared sodium meta-periodate solution to the protein solution.

-

Incubate for 5 minutes.

-

-

Removal of Excess Periodate:

-

Immediately desalt the reaction mixture or dialyze against 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.

-

-

Labeling Reaction:

-

To the oxidized glycoprotein solution, add the this compound solution (e.g., 200 µL of 50 mM this compound to 2 mL of protein solution).

-

Incubate for 2 hours at room temperature.

-

-

Purification of Labeled Protein:

-

Purify the this compound-labeled glycoprotein from excess reagent by gel filtration chromatography.

-

Caption: Experimental workflow for the fluorescent labeling of glycoproteins with this compound.

Signaling Pathways and Logical Relationships

This compound is not directly involved in signaling pathways but is a tool for the analysis of molecules that may be part of such pathways. For example, steroids, which can be analyzed using this compound derivatization, are key signaling molecules. The derivatization process itself follows a logical chemical reaction pathway.

This compound Derivatization Reaction

The core of this compound's utility lies in its reaction with carbonyl groups to form a stable hydrazone. This reaction is typically acid-catalyzed.

Caption: Chemical reaction pathway for the derivatization of a carbonyl compound with this compound.

References

- 1. Derivatization of steroids with this compound using trifluoromethanesulfonic Acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. The histochemical application of this compound as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unitedchem.com [unitedchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. csus.edu [csus.edu]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Optimization of erythrocyte membrane glycoprotein fluorescent labeling with this compound after polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansylhydrazine as a Fluorescent Probe for Carbonyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylhydrazine (5-(Dimethylamino)naphthalene-1-sulfonylhydrazine) is a versatile fluorescent labeling reagent widely employed in biological and chemical sciences.[1] As a derivative of the environmentally sensitive dansyl fluorophore, it serves as a crucial tool for the detection and quantification of carbonyl compounds, such as aldehydes and ketones.[2] This guide provides an in-depth overview of the fluorescence properties of this compound, detailed experimental protocols for its application, and its potential use in studying signaling pathways involving reactive carbonyl species.

This compound reacts with carbonyl groups to form stable, fluorescent hydrazones, enabling their analysis through techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.[3] This reactivity makes it particularly valuable for studying biomolecules such as ketosteroids, carbohydrates, and products of oxidative stress like lipid peroxidation-derived aldehydes.

Spectroscopic Properties of this compound

The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment.[3] This solvatochromism is a key feature, as the fluorescence quantum yield and emission maximum can shift significantly with changes in solvent polarity. While specific quantitative data for this compound is limited, the properties of related dansyl compounds, such as dansyl glycine, provide valuable insights. The quantum yield of dansyl glycine, for instance, ranges from approximately 0.07 in polar solvents like water to 0.66 in non-polar environments like dioxane.[3] Similarly, the fluorescence lifetime of dansyl-protein conjugates is typically in the range of 10-20 nanoseconds.

Spectral Data

The excitation and emission maxima of this compound vary with the solvent, a critical consideration for experimental design.

| Solvent | Excitation Maximum (λex) | Emission Maximum (λem) |

| Ethanol | 340 nm[4] | 525 nm[4] |

| Methanol | 336 nm[4] | 534 nm[4] |

Reaction with Carbonyl Compounds

This compound reacts with aldehydes and ketones in a condensation reaction, which mechanistically is a nucleophilic addition-elimination, to form a stable hydrazone. This reaction is typically carried out under acidic conditions and may require heating to proceed to completion.

Reaction Workflow

The general workflow for labeling carbonyl compounds with this compound involves the reaction of the target molecule with the labeling reagent, followed by analysis, often using HPLC.

Caption: General workflow for carbonyl derivatization.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Derivatization of Ketosteroids for HPLC Analysis

This protocol is adapted from methods used for the analysis of ketosteroids in biological samples.

Materials:

-

This compound solution (2 mg/mL in ethanol)

-

Alcoholic hydrochloric acid (0.65 mL concentrated HCl in 1 L ethanol)

-

Sodium pyruvate (B1213749) solution (5 mg/mL in ethanol)

-

Ether

-

0.5 N Sodium Hydroxide (NaOH)

-

Chloroform

-

Dried sample containing ketosteroids

Procedure:

-

To the dried sample, add 0.2 mL of alcoholic hydrochloric acid and 0.2 mL of the this compound solution.

-

Heat the mixture in a water bath for 10 minutes.

-

To quench the excess this compound, add 0.2 mL of the sodium pyruvate solution and let the mixture stand at room temperature for 15 minutes.

-

Add 6 mL of ether and 3 mL of 0.5 N NaOH, and shake the mixture to perform an extraction.

-

Separate the organic layer and evaporate the solvent.

-

Reconstitute the residue in 0.2-0.5 mL of chloroform. This solution is now ready for HPLC analysis.

Spectrofluorometric Analysis of Dansylhydrazones

Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp source and monochromators for excitation and emission wavelength selection.

Procedure:

-

Prepare a series of standard solutions of the dansylhydrazone derivative of the target carbonyl compound in a suitable solvent (e.g., ethanol, methanol).

-

Transfer the solutions to a quartz cuvette.

-

Set the excitation wavelength to the determined maximum (e.g., 340 nm in ethanol).

-

Scan the emission spectrum to determine the emission maximum (e.g., 525 nm in ethanol).[4]

-

For quantitative analysis, measure the fluorescence intensity at the emission maximum for each standard solution to generate a calibration curve.

-

Measure the fluorescence intensity of the unknown sample and determine its concentration from the calibration curve.

Application in Studying Signaling Pathways

Reactive carbonyl species (RCS), such as 4-hydroxynonenal (B163490) (4-HNE), are products of lipid peroxidation and are implicated in a variety of cellular signaling pathways, particularly those related to oxidative stress and apoptosis.[2][4] While this compound is not a direct participant in these pathways, it can be a valuable tool for quantifying the production of RCS, thereby providing insights into the activity of these signaling cascades.

Oxidative Stress and RCS-Mediated Signaling

Increased production of reactive oxygen species (ROS) can lead to lipid peroxidation and the generation of RCS. These electrophilic molecules can then modify proteins, altering their function and initiating downstream signaling events.

Caption: RCS-mediated signaling pathway.

Summary and Conclusion

This compound is a powerful fluorescent probe for the sensitive detection and quantification of carbonyl compounds. Its environmentally sensitive fluorescence provides a versatile tool for various analytical applications. The detailed protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Furthermore, its application in the measurement of reactive carbonyl species opens up avenues for investigating the role of these molecules in complex cellular signaling pathways related to oxidative stress and disease. While specific photophysical parameters like quantum yield and lifetime for this compound itself are not extensively documented, the behavior of related dansyl compounds suggests a strong dependence on the local environment, a property that can be leveraged in experimental design.

References

- 1. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Safe Handling of Dansylhydrazine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the use of Dansylhydrazine in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe research environment.

Chemical Identification and Physical Properties

This compound, also known as 5-(Dimethylamino)-1-naphthalenesulfonic hydrazide, is a fluorescent labeling reagent widely used in biochemical and analytical research.[1] It is particularly valuable for the derivatization of carbonyl compounds (aldehydes and ketones) for analysis by High-Performance Liquid Chromatography (HPLC) and other sensitive detection methods.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₅N₃O₂S[3] |

| Molecular Weight | 265.33 g/mol [3] |

| Appearance | White to light yellow powder or crystals[1][4] |

| Melting Point | 126-130 °C[3][4] |

| Solubility | Soluble in ethanol (B145695) or methanol[4] |

| CAS Number | 33008-06-9[3] |

| EC Number | 251-337-7[3][5] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[5][6]

Table 2: Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[5] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[6] |

Toxicological Data:

It is critical to note that the toxicological properties of this compound have not been thoroughly investigated. Quantitative data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are not available in the published literature. Therefore, it should be handled with the assumption that it is potentially toxic.

Safe Handling and Storage

To minimize exposure and ensure safety, the following handling and storage procedures must be followed.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[7]

-

Eye Wash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Gloves should be inspected for tears or holes before each use and disposed of as contaminated waste after handling the chemical.[7]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[7]

-

Body Protection: A chemical-resistant apron or coveralls should be worn over a flame-retardant lab coat.[7]

-

Respiratory Protection: When working outside of a fume hood or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[7]

Storage

-

Store this compound in a cool, dry, and dark place.[8]

-

Keep the container tightly closed to prevent moisture absorption and contamination.

-

It is moisture-sensitive.

-

For long-term storage, -20°C is recommended, and the compound should be protected from light.[4][8] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8]

-

Store away from incompatible materials, particularly strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal

Spill Response

In the event of a this compound spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, carefully sweep up the solid material to avoid generating dust.

-

Collect: Place the spilled material into a designated, properly labeled, and sealed container for hazardous waste.

-

Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water.

-

Dispose: All materials used for cleanup (e.g., wipes, gloves) must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

-

Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name "this compound".

-

Disposal: Dispose of hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

The following is an example protocol for the derivatization of carbonyl compounds with this compound for HPLC analysis. This should be adapted based on the specific experimental requirements.

Protocol: Derivatization of Carbonyls with Dansyl Hydrazine (B178648) for HPLC Analysis

This protocol is based on established methods for derivatizing carbohydrates and other carbonyl-containing molecules for HPLC analysis.

Materials:

-

Sample containing carbonyl compounds

-

Dansyl hydrazine solution (e.g., 0.5 M in ethanol)

-

Trichloroacetic acid (TCA, 10% w/v)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the sample containing carbonyl compounds in an appropriate buffer.

-

Derivatization:

-

To 100 µL of the sample, add 100 µL of the dansyl hydrazine solution and 50 µL of 10% TCA.

-

Incubate the mixture in a water bath at 65°C for 15 minutes. For some applications, longer incubation times and higher temperatures may be necessary.

-

-

HPLC Analysis:

-

After incubation, the sample can be directly injected into the HPLC system or further processed (e.g., extraction, dilution).

-

Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile (B52724) and water) for separation.

-

Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.

-

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Caption: Workflow for this compound Spill Response.

Caption: Hierarchy of Controls for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - RU [thermofisher.com]

- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. unitedchem.com [unitedchem.com]

- 7. The histochemical application of this compound as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

Dansylhydrazine as a Reagent for Carbonyl Compound Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, is of paramount importance across various scientific disciplines, including biomedical research, drug development, and environmental analysis. Carbonyl groups are key functional moieties in numerous biomolecules, including sugars, steroids, and lipid peroxidation products, making their analysis crucial for understanding physiological and pathological processes. Dansylhydrazine (5-(Dimethylamino)naphthalene-1-sulfonyl hydrazide) has emerged as a cornerstone reagent for this purpose. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound for the sensitive and specific detection of carbonyl compounds.

Introduction to this compound

This compound is a fluorescent labeling agent that reacts specifically with the carbonyl group of aldehydes and ketones.[1][2][3] The reagent itself is weakly fluorescent, but upon reaction with a carbonyl compound, it forms a highly fluorescent and stable hydrazone derivative.[4] This significant increase in fluorescence quantum yield allows for the highly sensitive detection of the derivatized analytes.

The dansyl moiety provides several advantageous properties:

-

Strong Fluorescence: The resulting dansylhydrazones exhibit strong fluorescence with excitation typically in the ultraviolet (UV) range (~340 nm) and emission in the visible range (~525 nm).[4][5]

-

Enhanced Chromatographic Separation: The derivatization process attaches a bulky, non-polar group to the target carbonyl compound, which significantly improves its retention and separation in reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Compatibility: The dimethylamino group in the dansyl structure is readily protonated, making the derivatives amenable to sensitive detection by electrospray ionization mass spectrometry (ESI-MS).

Reaction Mechanism

The detection of carbonyl compounds using this compound is based on a classic nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction proceeds in two main steps under acidic conditions, which catalyze the reaction.

-

Nucleophilic Addition: The nitrogen atom of the hydrazine (B178648) group in this compound acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group. This leads to the formation of an unstable carbinolamine intermediate.

-

Dehydration (Elimination): The carbinolamine intermediate then undergoes acid-catalyzed dehydration, where a molecule of water is eliminated, resulting in the formation of a stable C=N double bond. The final product is a fluorescent dansylhydrazone.

Caption: Reaction mechanism of this compound with a carbonyl compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the analysis of carbonyl compounds using this compound derivatization followed by various analytical techniques.

Table 1: Spectroscopic Properties of Dansylhydrazones

| Property | Value (Ethanol) | Value (Methanol) | Reference(s) |

| Excitation Wavelength (λex) | ~340 nm | ~336 nm | [5] |

| Emission Wavelength (λem) | ~525 nm | ~534 nm | [5] |

Table 2: Performance Characteristics for Carbonyl Compound Analysis

| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference(s) |

| Formaldehyde, Acetaldehyde | Packaging Paper | HPLC-FLD | 19.2 µg/kg, 20.7 µg/kg | 63.9 µg/kg, 69.1 µg/kg | Not specified | 81.64-106.78% | [6] |

| Malondialdehyde (MDA) | Urine | LC-MS | Not specified | 5.63 nM (0.405 ng/mL) | 5.63-500 nM | 98-103% | [7] |

| Malondialdehyde (MDA) | Serum | LC-MS | Not specified | 5.68 nM (0.409 ng/mL) | 5.68-341 nM | 98-103% | [7] |

| Mono- and Disaccharides | Aqueous Solution | CE-LIF | 100 amol | Not specified | 2-3 orders of magnitude | Not specified | [8] |

Experimental Protocols

The following are generalized protocols for the derivatization of carbonyl compounds with this compound. Optimization may be required depending on the specific sample matrix and target analytes.

General Derivatization Protocol for Aqueous Samples

This protocol is suitable for the analysis of carbonyl compounds in aqueous samples such as cell culture media or environmental water samples.

-

Sample Preparation:

-

To 100 µL of the aqueous sample, add 100 µL of a catalyst solution (e.g., 0.1 M HCl in ethanol).

-

Vortex briefly to mix.

-

-

Derivatization Reaction:

-

Add 100 µL of this compound solution (e.g., 2 mg/mL in ethanol (B145695) or acetonitrile).

-

Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 10-30 minutes). The reaction can also be performed at room temperature for a longer duration (e.g., several hours to overnight).[4][6] Protect the samples from light during incubation.

-

-

Reaction Quenching and Sample Preparation for Analysis:

-

After incubation, cool the samples to room temperature.

-

The sample can be directly injected into the HPLC system or further processed. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove excess reagent and interfering substances.[9]

-

Derivatization of Carbonyls in Biological Fluids (e.g., Serum, Urine)

This protocol is adapted for the analysis of carbonyls, such as malondialdehyde (MDA), in complex biological matrices.[7]

-

Sample Preparation:

-

Thaw frozen serum or urine samples on ice.

-

Centrifuge the samples to pellet any precipitates.

-

Dilute the supernatant with a suitable buffer or solvent as required.

-

-

Derivatization Reaction:

-

To a specific volume of the prepared biological sample, add an internal standard (e.g., a deuterated analog of the target analyte).

-

Add the this compound reagent and an acidic catalyst. The derivatization can be optimized to proceed at room temperature or with gentle heating.

-

-

Extraction and Cleanup:

-

After the reaction is complete, perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or hexane) or a solid-phase extraction to isolate the dansylhydrazone derivatives from the complex matrix.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

Analytical Methodology: HPLC with Fluorescence Detection

A common analytical setup for the analysis of dansylhydrazone derivatives is reverse-phase HPLC with fluorescence detection.

-

HPLC Column: A C18 column is typically used for the separation of the relatively non-polar dansylhydrazone derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Fluorescence Detection:

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of carbonyl compounds using this compound derivatization followed by HPLC-FLD analysis.

Caption: General workflow for carbonyl analysis using this compound.

Conclusion

This compound is a highly effective and versatile reagent for the detection and quantification of carbonyl compounds. Its ability to form stable, highly fluorescent derivatives makes it particularly suitable for sensitive analysis by HPLC with fluorescence detection. Furthermore, the physicochemical properties of the dansylhydrazones are advantageous for mass spectrometric analysis. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately measure carbonyl compounds in a wide range of sample matrices, thereby facilitating a deeper understanding of their roles in biological and chemical systems.

References

- 1. This compound Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Dimethylaminonaphthalene-5-sulfonyl hydrazine (dansyl hydrazine): a fluorometric reagent for carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DANSYL HYDRAZINE | 33008-06-9 [chemicalbook.com]

- 4. Dansyl Hydrazine | 33008-06-9 | TCI AMERICA [tcichemicals.com]

- 5. Dansyl hydrazine - CAS-Number 33008-06-9 - Order from Chemodex [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of carbohydrates as their this compound derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using this compound Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dansylhydrazine Labeling in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of carbohydrates with dansylhydrazine for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method offers high sensitivity for the quantification of monosaccharides, oligosaccharides, and glycans from various sources, including glycoproteins.

Principle of the Method

This compound is a fluorescent labeling reagent that reacts with the aldehyde or ketone groups of reducing sugars. The reaction, a Schiff base formation, results in a stable, highly fluorescent hydrazone derivative. This derivatization is essential for sensitive detection, as most carbohydrates lack a native chromophore or fluorophore. The hydrophobic nature of the dansyl group also allows for efficient separation of the labeled sugars by reversed-phase HPLC. The resulting dansylated carbohydrates can be detected with high sensitivity using a fluorescence detector.

Experimental Protocols

I. Reagents and Equipment

Reagents:

-

This compound

-

Trichloroacetic acid (TCA)

-

Acetonitrile (B52724) (HPLC grade)

-